1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene
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Overview
Description
1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F5. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine and methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene can be achieved through several methods. One common method involves the use of fluorinated reagents in a substitution reaction. For example, the reaction of 1,2-difluorobenzene with trifluoromethyl iodide in the presence of a catalyst can yield the desired product. The reaction conditions typically involve elevated temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 1,2-difluoro-4-carboxy-5-(trifluoromethyl)benzene.
Scientific Research Applications
1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the methyl and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research contexts.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
1,2-Difluoro-5-(trifluoromethyl)benzene: Similar structure but with different substitution pattern.
1,4-Difluoro-2-(trifluoromethyl)benzene: Different position of fluorine and trifluoromethyl groups.
Uniqueness
1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1,2-difluoro-4-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFHKNNJGVHNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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